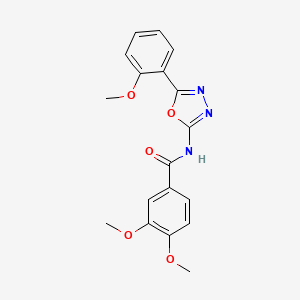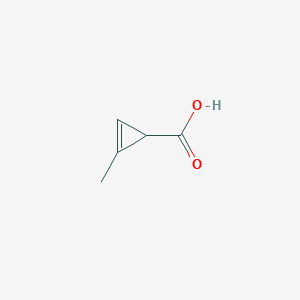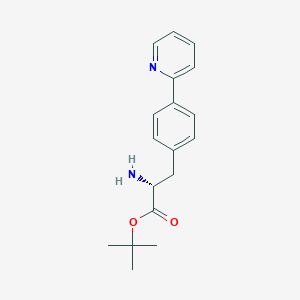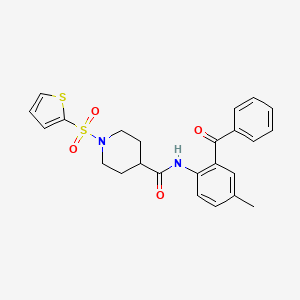
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. The compound was first synthesized in the 1980s, and its ability to induce tumor necrosis was discovered in the early 2000s. Since then, DMXAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce the production of cytokines, which are proteins that play a key role in the immune response. These cytokines activate immune cells, such as macrophages and natural killer cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to activate the immune system, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important because tumors require a blood supply in order to grow and spread. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to increase the production of reactive oxygen species, which can cause damage to cancer cells and lead to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is that it has been shown to be effective against a variety of cancer types. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to the use of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments. For example, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to be toxic to normal cells at high doses, which could limit its usefulness in clinical settings.
Orientations Futures
There are a number of future directions for research on 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of interest is the development of new formulations of the compound that are more effective and less toxic than the current formulation. Another area of interest is the development of combination therapies that include 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also interest in understanding the mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in more detail, which could lead to the development of new cancer treatments that target the immune system.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methoxybenzoyl chloride with hydrazine to form 2-methoxyphenylhydrazine. This compound is then reacted with 2-nitrobenzaldehyde to form 5-(2-methoxyphenyl)-1,3,4-oxadiazole. Finally, the oxadiazole compound is reacted with 3,4-dimethoxybenzoyl chloride to form 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. 3,4-dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-7-5-4-6-12(13)17-20-21-18(26-17)19-16(22)11-8-9-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNADRKZLSMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)
![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)



![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)
![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)